Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a morpholine ring and an ethoxy-nitrophenyl group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: Formation of the benzoate ester.
Amidation: Coupling of the carbonyl group with an amine to form the amide bond.
Substitution: Introduction of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the morpholine ring.
Scientific Research Applications
Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular pathways. The morpholine ring may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Methyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Propyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Properties
Molecular Formula |
C23H27N3O7 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
propyl 5-[(4-ethoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H27N3O7/c1-3-11-33-23(28)18-15-17(6-7-19(18)25-9-12-31-13-10-25)24-22(27)16-5-8-21(32-4-2)20(14-16)26(29)30/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,24,27) |
InChI Key |
MXAWCUIZWZCZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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